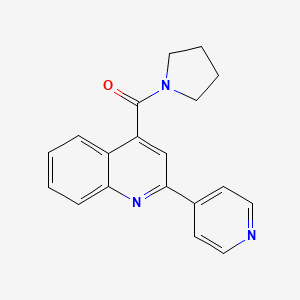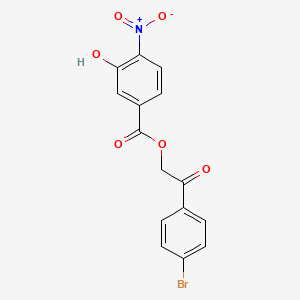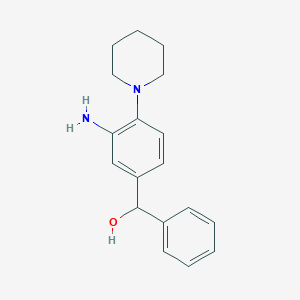
2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a quinoline core substituted with a pyridin-4-yl group and a pyrrolidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Pyridin-4-yl Group:
Introduction of Pyrrolidine-1-carbonyl Group: The final step involves the acylation of the quinoline derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-4-(pyrrolidine-1-carbonyl)quinoline
- 2-(Pyridin-4-yl)-4-(piperidine-1-carbonyl)quinoline
- 2-(Pyridin-4-yl)-4-(morpholine-1-carbonyl)quinoline
Uniqueness
2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-pyridin-4-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(22-11-3-4-12-22)16-13-18(14-7-9-20-10-8-14)21-17-6-2-1-5-15(16)17/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXMVXURDUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate](/img/structure/B6084268.png)
![4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6084279.png)
![2-(5-acetylthiophen-3-yl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B6084282.png)
![6-[3-(hydroxymethyl)-1-piperidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6084302.png)
![1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea](/img/structure/B6084308.png)
![(4Z)-N-(1,3-thiazol-2-yl)bicyclo[6.1.0]non-4-ene-9-carboxamide;hydrochloride](/img/structure/B6084318.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6084321.png)
![methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6084337.png)
![[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B6084351.png)

![ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate](/img/structure/B6084365.png)
![[2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B6084370.png)
![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)

